molecular formula C9H10BrNO2 B2781404 Ethyl 5-bromo-2-hydroxybenzenecarboximidate CAS No. 116956-71-9

Ethyl 5-bromo-2-hydroxybenzenecarboximidate

Cat. No.: B2781404
CAS No.: 116956-71-9
M. Wt: 244.088
InChI Key: QCJDSTQWPAVKDW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-hydroxybenzenecarboximidate is an organic compound that belongs to the class of benzenecarboximidates This compound is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an ethoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-hydroxybenzenecarboximidate typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzenecarboximidate, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-hydroxybenzenecarboximidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted benzenecarboximidates.

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 5-bromo-2-hydroxybenzyl alcohol.

Scientific Research Applications

Ethyl 5-bromo-2-hydroxybenzenecarboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-hydroxybenzenecarboximidate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can enhance binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Ethyl 5-bromo-2-hydroxybenzenecarboximidate can be compared with similar compounds such as:

    Ethyl 5-chloro-2-hydroxybenzenecarboximidate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Ethyl 5-fluoro-2-hydroxybenzenecarboximidate:

    Ethyl 5-iodo-2-hydroxybenzenecarboximidate: The presence of an iodine atom can significantly alter the compound’s reactivity and interaction with biological targets.

This compound is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-bromo-2-hydroxybenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(11)7-5-6(10)3-4-8(7)12/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJDSTQWPAVKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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